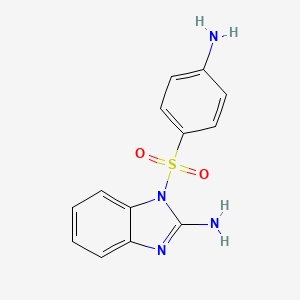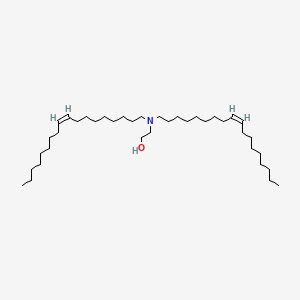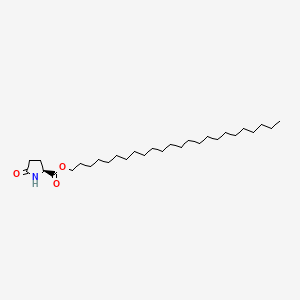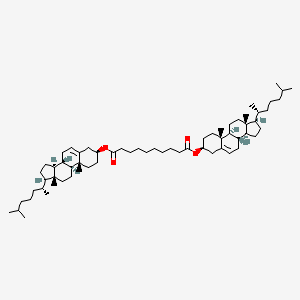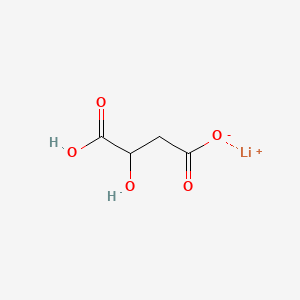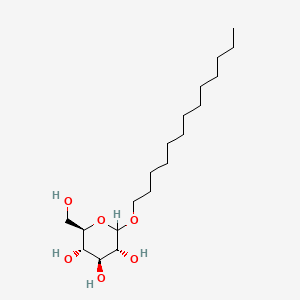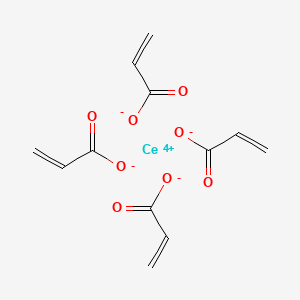
Cerium(4+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(4+) acrylate is a coordination compound where cerium, a rare earth metal, is in its tetravalent state (Ce4+) Cerium belongs to the lanthanide series and is known for its high reactivity and strong oxidizing properties The acrylate ligand, derived from acrylic acid, forms a complex with cerium, resulting in a compound with unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(4+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(IV) salts, such as cerium(IV) ammonium nitrate, with acrylic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the cerium(4+) ion. The general reaction can be represented as follows: [ \text{Ce(IV) salt} + \text{Acrylic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cerium(IV) oxide as a starting material. The oxide is dissolved in a suitable acid, such as nitric acid, to form cerium(IV) nitrate, which is then reacted with acrylic acid. The reaction conditions, including temperature, concentration, and pH, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(4+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: The cerium(4+) ion can be reduced to cerium(3+) under appropriate conditions.
Substitution: The acrylate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or amines.
Major Products:
Oxidation: Oxidized organic compounds and cerium(3+) species.
Reduction: Cerium(3+) acrylate and reduced organic products.
Substitution: New cerium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(4+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and enzyme mimic.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Wirkmechanismus
Cerium(4+) acrylate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) acrylate:
Cerium(IV) oxide: A widely studied compound with applications in catalysis and materials science. Unlike this compound, it is an inorganic oxide with different reactivity and applications.
Cerium(III) acrylate: Similar to this compound but with cerium in the trivalent state (Ce3+). It has different redox properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Cerium(IV) oxide (CeO2)
- Cerium(III) oxide (Ce2O3)
- Cerium(IV) ammonium nitrate (CAN)
- Cerium(III) chloride (CeCl3)
Eigenschaften
CAS-Nummer |
94232-55-0 |
|---|---|
Molekularformel |
C12H12CeO8 |
Molekulargewicht |
424.33 g/mol |
IUPAC-Name |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI-Schlüssel |
PKFDXXILXGASLT-UHFFFAOYSA-J |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


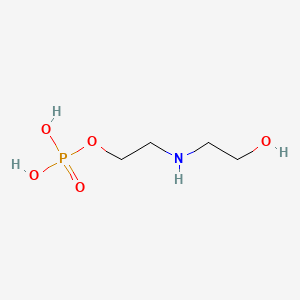
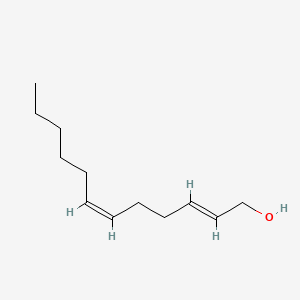

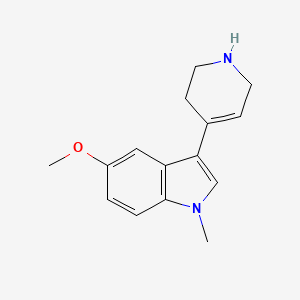

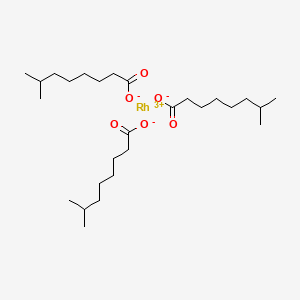
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
